

BMS-351 in studies of castration-resistant prostate cancer

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Compound of Interest

Compound Name: BMS-351

Cat. No.: B606230

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Application Notes and Protocols: BMS-354825 (Dasatinib) in Castration-Resistant Prostate Cancer Research

Note on Nomenclature: The compound **BMS-351** was requested. Based on available scientific literature, it is highly probable that this is a typographical error for BMS-354825, a well-researched compound more commonly known as Dasatinib. This document will proceed under the assumption that the intended subject is Dasatinib.

Introduction

Dasatinib (BMS-354825) is a potent, orally bioavailable small molecule inhibitor of multiple tyrosine kinases.[1][2] While initially developed and approved for the treatment of chronic myeloid leukemia (CML), its mechanism of action has prompted extensive investigation into its efficacy in solid tumors, including castration-resistant prostate cancer (CRPC).[3] In CRPC, the Src family kinases (SFKs), which are key targets of Dasatinib, are frequently overexpressed and activated, playing a crucial role in tumor progression, metastasis, and the development of resistance to androgen deprivation therapy.[4][5] These application notes provide a comprehensive overview of the preclinical and clinical data on Dasatinib in CRPC, along with detailed protocols for key in vitro experiments.

Mechanism of Action

Dasatinib exerts its anti-tumor effects in prostate cancer primarily through the inhibition of Src family kinases (SFKs), including Src and Lyn, at low nanomolar concentrations.[1][2] This

inhibition disrupts downstream signaling pathways critical for cancer cell survival, proliferation, adhesion, migration, and invasion.[1][2][5] Key downstream targets inhibited by Dasatinib include Focal Adhesion Kinase (FAK) and Crk-associated substrate (p130CAS).[1][2] Furthermore, Dasatinib has been shown to inhibit Ack1 kinase, which can phosphorylate the androgen receptor (AR), suggesting a potential role in overcoming resistance to androgen-targeted therapies.[6] In addition to its direct effects on tumor cells, Dasatinib also impacts the bone microenvironment by inhibiting osteoclast activity, which is particularly relevant in CRPC where bone metastases are common.[4][7][8]

Quantitative Data Summary

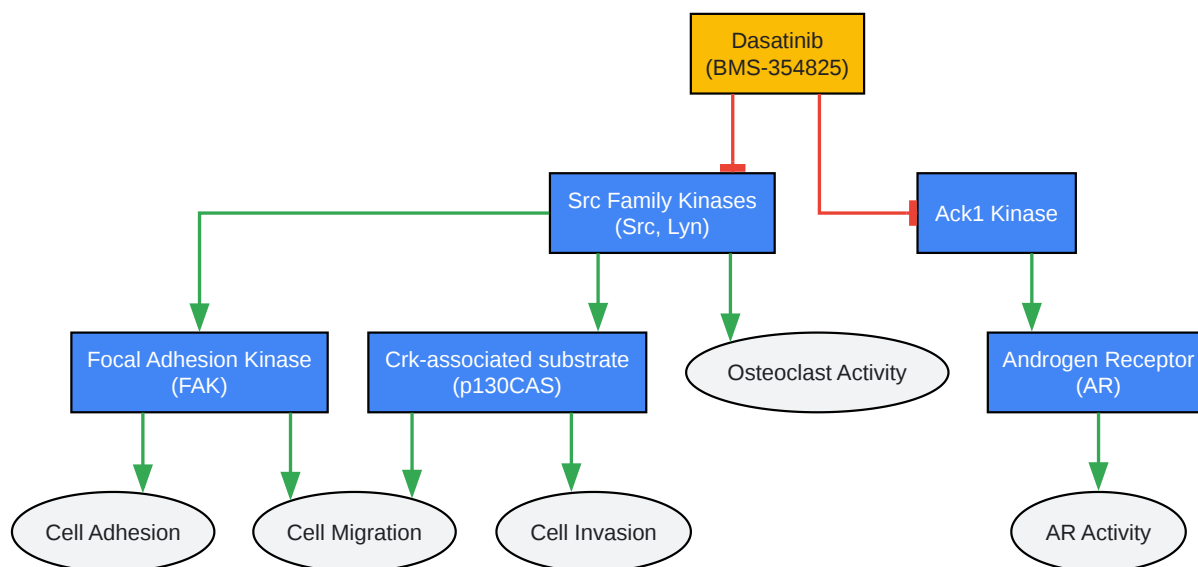
Table 1: Preclinical Activity of Dasatinib in Prostate Cancer Cell Lines

Cell Line	Assay Type	Parameter	Value	Reference
DU-145	In vitro kinase assay (Lyn)	IC50	~5 nM	[1][2]
DU-145	In vitro kinase assay (Src)	IC50	~10 nM	[1][2]
PC-3	Cell Invasion	Inhibition (at 100 nM)	Significant reduction	[5]
DU-145	Cell Invasion	Inhibition (at 100 nM)	Significant reduction	[5]
LNCaP	Cell Invasion	Inhibition (at 100 nM)	Significant reduction	[5]
PC-3	PC-3-induced osteoclast formation	Inhibition (at 10 nM)	~50%	[8]
PC-3	PC-3-induced osteoclast formation	Inhibition (at 20 nM)	~67%	[8]

Table 2: Clinical Efficacy of Dasatinib in Castration-Resistant Prostate Cancer

Study Phase	Treatment Regimen	Number of Patients	Key Efficacy Endpoint	Result	Reference
Phase II	Dasatinib (100mg or 70mg twice daily)	47	Lack of progression at 12 weeks	43%	[4] [7]
Phase II	Dasatinib (100mg or 70mg twice daily)	47	Lack of progression at 24 weeks	19%	[4] [7]
Phase II	Dasatinib (70mg twice daily, amended to 100mg daily)	27 (evaluable)	Disease Control (DC) at 8 weeks	18.5%	[3]
Phase I/II	Dasatinib (100mg daily) + Docetaxel (75 mg/m ²)	46	Durable 50% PSA decline	57%	[9] [10]
Phase I/II	Dasatinib (100mg daily) + Docetaxel (75 mg/m ²)	30 (with measurable disease)	Partial Response	60%	[9] [10]
Phase III (READY)	Dasatinib + Docetaxel vs. Placebo + Docetaxel	1522	Median Overall Survival	21.5 months vs. 21.2 months (not statistically significant)	[11]

Signaling Pathway Diagram



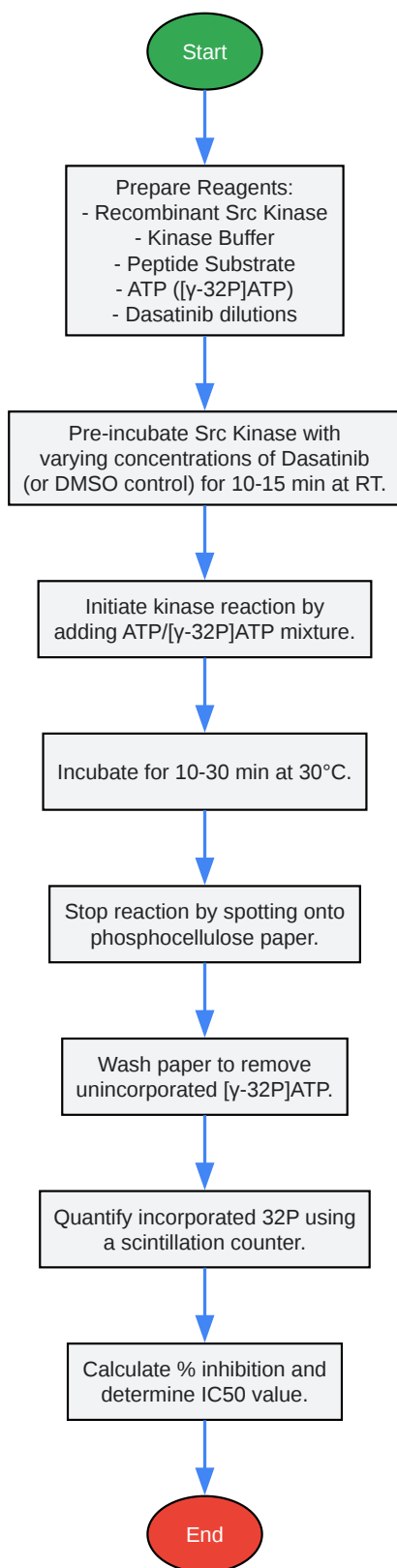
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Caption: Dasatinib inhibits SFKs and Ack1, disrupting key signaling pathways in CRPC.

Experimental Protocols

Protocol 1: In Vitro Kinase Assay for Src Inhibition

This protocol is for determining the IC₅₀ of Dasatinib against Src kinase.



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Caption: Workflow for an in vitro radiometric kinase assay to assess Src inhibition.

Materials:

- Recombinant active Src kinase
- Src substrate peptide (e.g., KVEKIGEGTYGVVYK)
- Kinase reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT)
- [γ -³²P]ATP
- Dasatinib stock solution (in DMSO)
- P81 phosphocellulose paper
- 0.75% Phosphoric acid
- Scintillation counter and fluid

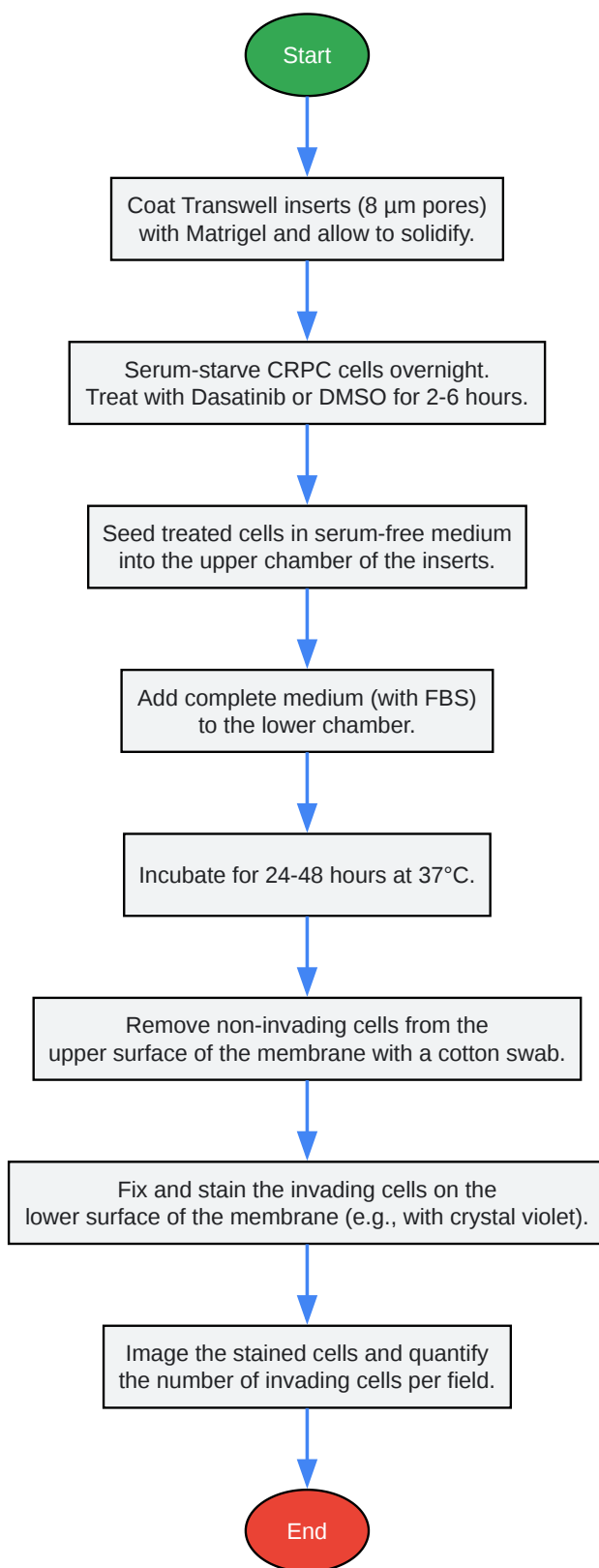
Procedure:

- Prepare serial dilutions of Dasatinib in kinase reaction buffer. Include a DMSO-only control.
- In a microcentrifuge tube, add the kinase reaction buffer, Src substrate peptide, and the diluted Dasatinib or DMSO.
- Add recombinant Src kinase to each tube and pre-incubate for 10-15 minutes at room temperature.
- Initiate the reaction by adding the [γ -³²P]ATP solution.
- Incubate the reaction mixture for 10-30 minutes at 30°C.
- Stop the reaction by spotting a portion of the mixture onto a P81 phosphocellulose paper square.
- Wash the P81 paper squares five times for 5 minutes each in 0.75% phosphoric acid to remove unincorporated ATP.
- Perform a final wash with acetone and allow the paper to dry.

- Place each paper square in a scintillation vial with scintillation fluid and measure the radioactivity using a scintillation counter.
- Calculate the percentage of kinase inhibition for each Dasatinib concentration relative to the DMSO control and determine the IC50 value using appropriate software.

Protocol 2: Cell Invasion Assay (Boyden Chamber)

This protocol measures the effect of Dasatinib on the invasive capacity of CRPC cells.



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Caption: Workflow for a Matrigel-based cell invasion assay.

Materials:

- CRPC cell lines (e.g., DU-145, PC-3)
- Transwell inserts (8.0 μ m pore size) for 24-well plates
- Matrigel Basement Membrane Matrix
- Serum-free cell culture medium
- Complete cell culture medium (with 10% FBS)
- Dasatinib stock solution (in DMSO)
- Cotton swabs
- Methanol (for fixing)
- 0.5% Crystal violet stain
- Microscope

Procedure:

- Thaw Matrigel on ice and dilute with cold serum-free medium.
- Coat the top of the Transwell inserts with the diluted Matrigel and incubate at 37°C for at least 1 hour to allow for solidification.
- Culture CRPC cells and serum-starve them overnight.
- Treat the serum-starved cells with various concentrations of Dasatinib (e.g., 10-100 nM) or DMSO for 2-6 hours.
- Harvest the cells and resuspend them in serum-free medium.
- Seed the treated cells into the upper chamber of the Matrigel-coated inserts.

- Add complete medium containing 10% FBS to the lower chamber to act as a chemoattractant.
- Incubate the plate for 24-48 hours at 37°C in a CO2 incubator.
- After incubation, carefully remove the non-invading cells from the upper surface of the membrane using a cotton swab.
- Fix the cells that have invaded to the lower surface of the membrane with methanol for 20 minutes.
- Stain the fixed cells with 0.5% crystal violet for 15 minutes.
- Gently wash the inserts with water and allow them to air dry.
- Using a microscope, count the number of stained, invaded cells in several random fields of view.
- Compare the number of invaded cells in the Dasatinib-treated groups to the DMSO control.

Protocol 3: Western Blotting for Phospho-Src

This protocol is for detecting the inhibition of Src phosphorylation in CRPC cells following Dasatinib treatment.

Materials:

- CRPC cell lines
- Dasatinib stock solution (in DMSO)
- RIPA lysis buffer supplemented with protease and phosphatase inhibitors
- BCA protein assay kit
- SDS-PAGE gels and running buffer
- PVDF or nitrocellulose membranes

- Blocking buffer (5% BSA in TBST)
- Primary antibodies: anti-phospho-Src (Tyr416) and anti-total-Src
- HRP-conjugated secondary antibody
- Chemiluminescent substrate (ECL)
- Imaging system

Procedure:

- Seed CRPC cells and grow to 70-80% confluency.
- Treat cells with desired concentrations of Dasatinib or DMSO for a specified time (e.g., 6 hours).
- Wash cells with ice-cold PBS and lyse them with ice-cold RIPA buffer containing protease and phosphatase inhibitors.
- Clarify the lysates by centrifugation and determine the protein concentration using a BCA assay.
- Denature an equal amount of protein from each sample by boiling in Laemmli sample buffer.
- Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
- Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
- Incubate the membrane with the primary antibody against phospho-Src (Tyr416) overnight at 4°C.
- Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
- Wash the membrane again with TBST.

- Apply the ECL substrate and detect the chemiluminescent signal using an imaging system.
- To confirm equal protein loading, the membrane can be stripped and re-probed with an antibody against total Src.
- Analyze the band intensities to determine the relative levels of phosphorylated Src in Dasatinib-treated versus control cells.

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